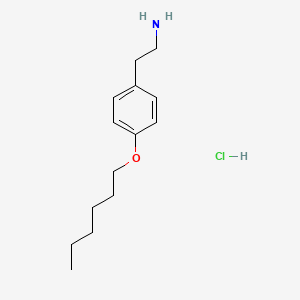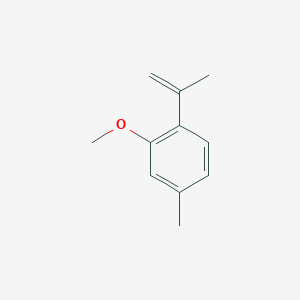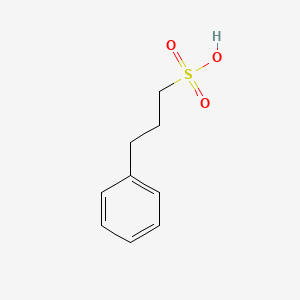
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride is a chemical compound with the molecular formula C13H17ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an isoquinoline core substituted with an amino group and a pyrrolidinyl group, and it is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride typically involves the reaction of isoquinoline with appropriate reagents to introduce the amino and pyrrolidinyl groups. One common method involves the reaction of isoquinoline with 1-chloropyrrolidine in the presence of a base, followed by the introduction of the amino group through a subsequent reaction with ammonia or an amine source. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(4-pyridyl)isoquinoline dihydrochloride
- 1-Aminoisoquinoline
- 1-Amino-3-(1-pyrrolidinyl)isoquinoline
Uniqueness
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
37989-10-9 |
|---|---|
Molecular Formula |
C13H16ClN3 |
Molecular Weight |
249.74 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylisoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c14-13-11-6-2-1-5-10(11)9-12(15-13)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15);1H |
InChI Key |
QBHKIULRLFVDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C(=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



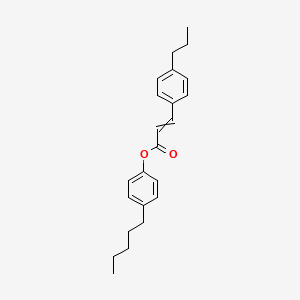
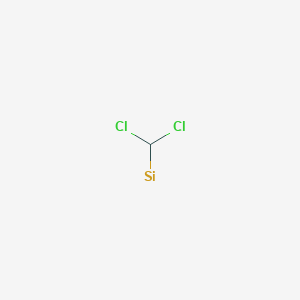
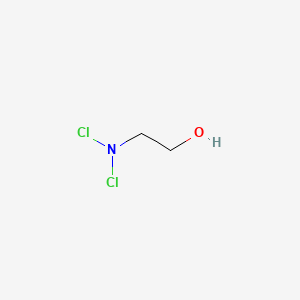

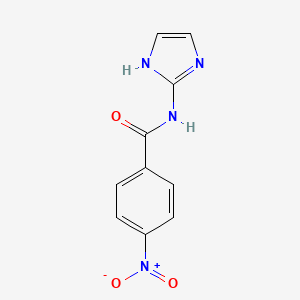
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)
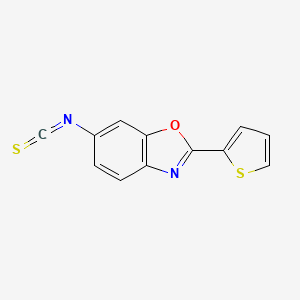
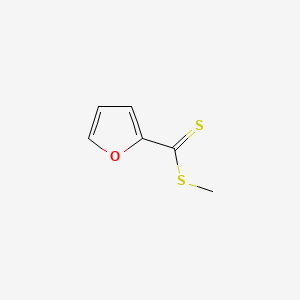
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
